ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[2,3-c]pyran ring system, which is fused with a morpholine ring and an ester functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-c]pyran ring system, followed by the introduction of the morpholine ring and the ester group. Common reagents used in these reactions include ethyl acetoacetate, morpholine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve refluxing the reactants in suitable solvents such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate include:
Thieno[2,3-c]pyran derivatives: These compounds share the same core structure and may have similar chemical and biological properties.
Morpholine-containing compounds: These compounds contain the morpholine ring and may exhibit similar reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H24N2O6S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-[(2-morpholin-4-yl-2-oxoacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C18H24N2O6S/c1-4-25-17(23)13-11-9-18(2,3)26-10-12(11)27-15(13)19-14(21)16(22)20-5-7-24-8-6-20/h4-10H2,1-3H3,(H,19,21) |
InChI Key |
RSMCMBMXTCWQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.